4-Chloro-3-oxobutyryl chloride

Description

Significance of Acyl Halides in Organic Synthesis

Acyl halides, also known as acid halides, are a class of organic compounds derived from oxoacids by the replacement of a hydroxyl group with a halide. wikipedia.org In organic chemistry, this term most often refers to derivatives of carboxylic acids, characterized by the functional group -C(=O)X, where X is a halogen. wikipedia.org Acyl chlorides are the most common and widely utilized among the acyl halides. britannica.comucalgary.ca

The high reactivity of acyl halides makes them valuable intermediates in organic synthesis, primarily for introducing an acyl group into other molecules. britannica.comfiveable.me This reactivity stems from the presence of a good leaving group (the halide ion) attached to the carbonyl carbon. They readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles. For instance, they react with water to form carboxylic acids, with alcohols to produce esters, and with amines to yield amides. wikipedia.orgbritannica.comfiveable.me This versatility allows for the construction of a wide array of functionalized molecules from a single starting material. fiveable.me

Overview of 4-Chloro-3-oxobutyryl Chloride as a Reactive Intermediate

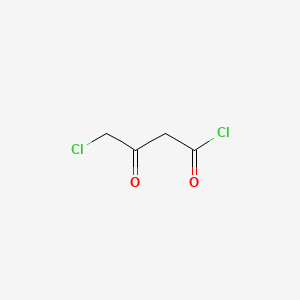

This compound, with the chemical formula C₄H₄Cl₂O₂, is a bifunctional molecule containing both an acyl chloride and a chloromethyl ketone moiety. smolecule.comnih.gov This dual functionality makes it a highly reactive and versatile intermediate in organic synthesis. Its structure allows it to participate in a diverse range of chemical transformations, serving as a precursor for the synthesis of more complex molecules, including pharmaceuticals and heterocyclic compounds. smolecule.comontosight.ai

The presence of two reactive sites, the acyl chloride and the α-chloro ketone, allows for sequential or selective reactions. The acyl chloride group is highly susceptible to nucleophilic attack, making it an effective acylating agent. The chloromethyl group, on the other hand, can undergo nucleophilic substitution reactions. This unique combination of reactive centers within a single molecule provides synthetic chemists with a powerful tool for building molecular complexity.

Scope and Research Focus of the Review

This review will focus exclusively on the chemical properties, synthesis, and research applications of this compound. It will delve into its role as a key building block in the synthesis of various organic compounds. The discussion will be limited to its chemical significance and will not cover aspects such as dosage, administration, or safety profiles. The primary goal is to provide a thorough and scientifically accurate overview of this important reactive intermediate for the chemical research community.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its application in research.

| Property | Value |

| IUPAC Name | 4-chloro-3-oxobutanoyl chloride nih.gov |

| CAS Number | 41295-64-1 nih.govpinpools.com |

| Molecular Formula | C₄H₄Cl₂O₂ smolecule.comnih.gov |

| Molecular Weight | 154.98 g/mol smolecule.comnih.gov |

| Appearance | Colorless to pale yellow liquid ontosight.aicymitquimica.com |

| Odor | Pungent ontosight.aicymitquimica.com |

| Boiling Point | 202ºC at 760mmHg pinpools.com |

| Density | 1.389 g/cm³ pinpools.com |

| Solubility | Soluble in various organic solvents like dichloromethane (B109758) and ether; insoluble in water. ontosight.aicymitquimica.com |

Synthesis of this compound

The primary industrial synthesis of this compound involves the chlorination of diketene (B1670635) (4-methylideneoxetan-2-one). This reaction is often carried out using advanced reactor systems, such as thin-film reactors, to control the exothermic nature of the reaction and minimize the formation of byproducts.

Another common laboratory-scale synthesis involves the reaction of 4-chloro-3-oxobutyric acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). ontosight.aiorgoreview.com This method follows a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion. orgoreview.com

Reactivity and Major Reactions

The reactivity of this compound is dominated by its two functional groups.

Nucleophilic Acyl Substitution: The acyl chloride is highly reactive towards nucleophiles. It reacts readily with alcohols to form esters, with amines to form amides, and with water to hydrolyze back to the corresponding carboxylic acid. smolecule.com

Reactions at the α-Carbon: The chlorine atom on the carbon adjacent to the ketone (the α-carbon) can also be displaced by nucleophiles. This allows for the introduction of various functional groups at this position.

Condensation Reactions: The compound can participate in condensation reactions, such as the Claisen condensation, to form carbon-carbon bonds and build more complex molecular skeletons. smolecule.com

Synthesis of Heterocycles: The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. smolecule.com

Applications in Research

The unique reactivity of this compound has led to its use in several areas of chemical research:

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceuticals. smolecule.com For example, it is used in the preparation of intermediates for dihydropyridine (B1217469) calcium channel blockers like Amlodipine. chemicalbook.com

Heterocyclic Chemistry: Its ability to undergo cyclization reactions with various nucleophiles makes it a key starting material for the synthesis of diverse heterocyclic scaffolds, which are important in medicinal chemistry. smolecule.com

Polymer Chemistry: The compound can be used as a monomer or comonomer in polymerization reactions to create polymers with specific chlorinated ketone functionalities, which can be further modified. smolecule.com These polymers may find applications in specialty coatings and adhesives. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-oxobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O2/c5-2-3(7)1-4(6)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHVQVCBPLNREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CCl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194280 | |

| Record name | 4-Chloro-3-oxobutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41295-64-1 | |

| Record name | 4-Chloro-3-oxobutanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41295-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-oxobutyryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041295641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-oxobutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-oxobutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloroacetoacetyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDJ3RDX5VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Chloro 3 Oxobutyryl Chloride

Laboratory Scale Syntheses

In a laboratory setting, flexibility and access to high-purity products often guide the choice of synthetic route.

A common strategy for synthesizing 4-Chloro-3-oxobutyryl chloride involves the chlorination of readily available acetoacetic acid derivatives.

The reaction of 4-chloro-3-oxobutyric acid with a chlorinating agent like thionyl chloride (SOCl₂) is a direct method for preparing this compound. ontosight.ai This process is a standard transformation of a carboxylic acid to an acyl chloride and is effective for producing high-purity material suitable for subsequent chemical transformations. Phosphorus pentachloride is another reagent that can be employed for this conversion. ontosight.ai

To achieve higher yields and purity, a multi-step approach involving silylation can be employed, particularly for derivatives of 3-oxobutyric acid. This method involves first reacting the starting material, such as a methyl or tert-butyl 2-methoxyimino-3-oxobutyrate, with a silylating agent like chlorotrimethylsilane (B32843) in the presence of a base like triethylamine. google.com This step forms a silyl (B83357) enol ether intermediate. The resulting silylated compound is then reacted with a halogenating agent, such as sulfuryl chloride, to introduce the chlorine atom at the fourth position, yielding the desired product. google.com This procedure has been shown to produce derivatives like methyl 4-chloro-2-methoxyimino-3-oxobutyrate in high yield. google.com

Table 1: Synthesis of 4-Chloro-2-methoxyimino-3-oxobutyrate Derivatives via Silylation-Chlorination google.com This interactive table summarizes research findings on the silylation-chlorination method, detailing starting materials and resulting yields.

| Starting Material | Silylating Agent | Halogenating Agent | Product | Yield |

| Methyl 2-methoxyimino-3-oxobutyrate | Chlorotrimethylsilane | Sulfuryl Chloride | Methyl 4-chloro-2-methoxyimino-3-oxobutyrate | 84.1% |

| Tert-butyl 2-methoxyimino-3-oxobutyrate | Chlorotrimethylsilane | Sulfuryl Chloride | Tert-butyl 4-chloro-2-methoxyimino-3-oxobutyrate | 90.5% |

| Tert-butyl 2-methoxyimino-3-oxobutyrate | Chlorotrimethylsilane | Bromine | Tert-butyl 4-bromo-2-methoxyimino-3-oxobutyrate | 89.1% |

This compound can also be synthesized through acylation reactions. This approach involves using chloroacetyl chloride as a key reagent, which reacts with appropriate precursors under controlled conditions to form the target molecule. smolecule.com

A direct and efficient laboratory-scale synthesis involves the reaction of diketene (B1670635) with chlorine. google.com.pgdrugfuture.com This method can be performed by adding chlorine, often dissolved in a solvent like carbon tetrachloride, to a solution of diketene. google.com.pggoogle.com The chlorination product, this compound, can then be used directly in subsequent reactions, such as the acylation of amine-containing compounds. google.com.pggoogle.com

Chlorination of Acetoacetic Acid Derivatives

Industrial Production Methods

On an industrial scale, the synthesis of this compound is dominated by the direct chlorination of diketene with chlorine gas. google.com This reaction is highly exothermic and produces heat-sensitive products, necessitating advanced reactor technology to ensure safety and prevent the formation of undesired byproducts from decomposition or over-chlorination. google.com

To manage the reaction conditions, specialized equipment such as patented thin-film reactors are often utilized. These reactors feature a high-surface-area rotor within a vertical alignment, which maximizes heat and mass transfer. This design allows for the rapid and controlled mixing of gaseous chlorine and diketene, which is typically dissolved in a solvent like dichloromethane (B109758). The process is often run continuously, with production capacities reaching 75 to 150 kg/h of diketene, demonstrating its efficiency for large-scale manufacturing. google.com The resulting this compound is often used immediately as an intermediate in a continuous process to produce other valuable chemicals, such as 4-chloroacetoacetic acid esters. google.com

Chlorination of Diketene

The synthesis of this compound involves the direct chlorination of diketene (4-methylideneoxetan-2-one). google.com This exothermic reaction necessitates careful management of heat to prevent undesirable side reactions. google.comgoogle.com The process is typically carried out in an inert solvent, such as dichloromethane, to facilitate temperature control and ensure a homogeneous reaction mixture. google.com

Advanced Reactor Systems: Thin-Film Reactor Configuration

To manage the highly exothermic nature of the diketene chlorination, industrial production often employs advanced reactor systems like the thin-film reactor. google.com This type of reactor features a configuration, often vertically aligned, with a high-surface-area rotor that enhances both heat and mass transfer. This design facilitates the rapid and efficient mixing of gaseous chlorine and diketene, which is typically dissolved in a solvent like dichloromethane. google.com The enhanced mixing and heat removal capabilities of the thin-film reactor are crucial for minimizing side reactions such as over-chlorination and thermal decomposition, thereby maximizing the selectivity towards the desired product. Early developments in the use of thin-film reactors for this synthesis were noted in Japanese patent literature from the 1980s, highlighting a long-standing effort to improve reaction efficiency. smolecule.com

Reaction Parameters and Optimization in Industrial Processes

The successful industrial synthesis of this compound hinges on the precise control and optimization of several key reaction parameters.

Temperature is a critical parameter due to the thermal sensitivity of both diketene and the product, this compound. google.com High temperatures can lead to decreased yield and the formation of byproducts. google.com In industrial settings using thin-film reactors, the reaction temperature is typically maintained between 12°C and 19°C to prevent the polymerization of diketene and decomposition of the product. More broadly, a preferred temperature range for the reaction is often cited as being between 5°C and 20°C. google.com Intensive cooling systems are essential to dissipate the heat generated during the exothermic reaction. google.comgoogle.com

The reaction is often conducted under a slight vacuum, in the range of -0.1 to -10 millibars gauge. This sub-atmospheric pressure helps to enhance the solubility of the gaseous chlorine in the reaction medium, which in turn reduces the formation of byproducts.

In a thin-film reactor, the residence time of the reactants is a key factor that is optimized to ensure the complete conversion of diketene. A typical residence time is between 2 and 5 minutes. This is controlled by adjusting the rotor speed, which is generally maintained between 70 and 120 rpm. This controlled, short residence time, combined with efficient mixing, contributes to high throughput and high space-time yield. google.com

The molar ratio of chlorine to diketene is carefully managed to drive the reaction to completion while minimizing the presence of unreacted chlorine. Typically, a slight molar excess of chlorine is used, with a Cl₂:Diketene ratio between 1.01:1 and 1.06:1. This careful management helps to achieve high conversion of chlorine (approaching 100%) and high selectivity for this compound, which can reach 95%. The primary byproduct observed is 2,4-dichloroacetoacetyl chloride, which can account for about 2% of the product mixture.

Data Tables

Table 1: Optimal Reaction Conditions for Industrial Synthesis of this compound

| Parameter | Range/Value | Impact on Selectivity and Yield |

|---|---|---|

| Temperature | 12–19°C | Prevents thermal decomposition and side reactions. google.com |

| Pressure | -0.1 to -10 mbarg | Enhances chlorine solubility and minimizes byproduct formation. |

| Residence Time | 2–5 minutes | Ensures complete conversion of diketene. |

| Rotor Speed | 70–120 rpm | Optimizes mixing and heat transfer. |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diketene |

| Chlorine |

| Dichloromethane |

Solvent Selection and Recycling in Industrial Synthesis

In the industrial synthesis involving the chlorination of diketene, dichloromethane (CH₂Cl₂) is the preferred solvent. google.com Its selection is based on its chemical inertness, low boiling point (39.6°C), and good compatibility with the acyl chloride chemistry involved. The low boiling point facilitates its removal from the reaction mixture post-synthesis.

A crucial aspect of the industrial process is the efficient recycling of the solvent to reduce operational costs and minimize environmental impact. After the reaction is complete, dichloromethane is recovered through flash distillation under reduced pressure. Modern industrial setups can achieve a solvent recovery rate exceeding 98%, highlighting the sustainability of this manufacturing process. This high recovery rate is essential for the economic viability and environmental responsibility of large-scale production. theclimatedrive.org

Chlorination of γ-Butyrolactone

An alternative and widely studied route to this compound is the chlorination of γ-butyrolactone. This method employs various chlorinating agents and catalytic systems to achieve the desired transformation.

Thionyl Chloride and Zinc Chloride Catalysis

A conventional method for the synthesis of 4-chlorobutyryl chloride involves the reaction of γ-butyrolactone with thionyl chloride (SOCl₂) in the presence of zinc chloride (ZnCl₂) as a catalyst. google.comgoogle.com This process, while established, typically results in moderate yields. google.comgoogle.com The reaction is generally carried out by stirring γ-butyrolactone with zinc chloride, followed by the gradual addition of thionyl chloride at an elevated temperature.

| Parameter | Value/Range | Reference |

| Catalyst | Zinc Chloride (ZnCl₂) | google.com |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | google.com |

| Reaction Temperature | 55-80°C | |

| Reaction Time | 5-6 hours | |

| Reported Yield | ~82-87% | google.comgoogle.com |

Bis(trichloromethyl)carbonate with Organic Amine Catalysis

A more recent and efficient method utilizes bis(trichloromethyl)carbonate, also known as triphosgene, as the chlorinating agent, with an organic amine acting as a catalyst. google.com This approach is favored for its milder reaction conditions and higher yields compared to the thionyl chloride/zinc chloride method. google.com The reaction can be conducted in the presence of an organic solvent, such as toluene (B28343) or 1,2-dichloroethane. google.com Various organic amine catalysts, including pyridine, N,N-dimethylformamide (DMF), and N,N-dimethylaniline, have been employed. google.com

| Parameter | Value/Range | Reference |

| Chlorinating Agent | Bis(trichloromethyl)carbonate | google.com |

| Catalyst | Organic Amine (e.g., Pyridine, DMF) | google.com |

| Reaction Temperature | 60-140°C | google.com |

| Reaction Time | 0.5-8 hours | google.com |

| Reported Yield | >90% | google.com |

Mixed Catalyst Systems for Improved Yield and Purity

| Parameter | Value/Range | Reference |

| Catalyst Composition | CuO and ZnO with H₂SO₄ | google.compatsnap.com |

| Molar Ratio (ZnO:CuO) | 3:1 to 5:1 | google.com |

| Reaction Temperature | 50-80°C | patsnap.com |

| Reported Yield | ≥90% | google.compatsnap.com |

| Reported Purity | ≥99% | google.compatsnap.com |

The catalyst can also be recovered and recycled, further improving the economic and environmental profile of the process. patsnap.com

Environmental and Waste Management Considerations in Industrial Production

The industrial production of this compound generates several waste streams that require careful management to minimize environmental impact. google.comtandfonline.com

In the thionyl chloride-based processes, the primary by-products are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. google.com Modern manufacturing plants employ closed-loop systems to manage these emissions. Sulfur dioxide is typically absorbed in a sodium carbonate solution to produce sodium sulfite (B76179) (Na₂SO₃), a commercially valuable product. Hydrogen chloride gas is often scrubbed with water to produce hydrochloric acid, which can also be utilized.

The distillation residues, which are organic in nature, can be treated to recover valuable compounds. For instance, these residues can be reacted with alcohols like isopropanol (B130326) to synthesize 4-chlorobutanoate esters, thereby reducing the final organic waste.

For syntheses involving bis(trichloromethyl)carbonate, a key advantage is the avoidance of SO₂ and phosphorus-containing waste streams that are common in other chlorination methods. google.comgoogle.com However, the organic solvents used in this process must be effectively recovered and recycled to maintain a favorable environmental profile. google.com The disposal of any remaining waste must be conducted in accordance with local and international environmental regulations, often involving incineration in specialized facilities. thermofisher.comcdhfinechemical.com

Comparison of Synthetic Routes: Efficiency and Practicality

The choice between the different synthetic routes for this compound production is a balance of efficiency, cost, safety, and environmental impact.

| Feature | Thionyl Chloride/Zinc Chloride | Bis(trichloromethyl)carbonate/Amine | Mixed Catalyst (CuO/ZnO) |

| Yield | ~82-87% google.comgoogle.com | >90% google.com | ≥90% google.compatsnap.com |

| Purity | Lower without extensive purification google.com | High google.com | ≥99% google.compatsnap.com |

| Reaction Conditions | High temperature (up to 80°C) | Milder conditions (variable) google.com | Moderate temperature (50-80°C) patsnap.com |

| Reagent Toxicity | Thionyl chloride is corrosive and toxic cdhfinechemical.com | Bis(trichloromethyl)carbonate is a safer alternative to phosgene (B1210022) but still toxic google.compatsnap.com | Thionyl chloride is used google.compatsnap.com |

| By-products | SO₂ and HCl gases | CO₂ and HCl gases; avoids SO₂ google.com | SO₂ and HCl gases |

| Waste Management | Requires scrubbing of acid gases | Less complex waste stream google.com | Requires scrubbing of acid gases; catalyst is recyclable patsnap.com |

| Industrial Practicality | Simple, established method but lower yield and more waste google.comgoogle.com | High yield and purity, but reagents can be more expensive and post-processing can be difficult on an industrial scale patsnap.comgoogle.com | High yield and purity, with catalyst recycling improving economics google.com |

The traditional thionyl chloride and zinc chloride method is simple but suffers from lower yields and the generation of significant waste. google.comgoogle.com The use of bis(trichloromethyl)carbonate offers higher yields and avoids sulfur-based by-products, making it an attractive alternative. google.comgoogle.com However, the cost of the reagent and potential difficulties in scaling up the process can be drawbacks. patsnap.comgoogle.com The mixed catalyst system (CuO/ZnO) represents a significant improvement over the standard thionyl chloride method, offering high yields and purity while allowing for catalyst recycling, which enhances its industrial viability. google.compatsnap.com

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 3 Oxobutyryl Chloride

Fundamental Reactivity as an Acylating Agent

Role of Acyl Chloride and Chlorine Functionalities

4-Chloro-3-oxobutyryl chloride, with the chemical formula C₄H₄Cl₂O₂, is a bifunctional organic compound that serves as a potent acylating agent in organic synthesis. clockss.org Its reactivity is primarily dictated by the presence of two key functional groups: an acyl chloride (-COCl) and an α-chloro ketone (-C(O)CH₂Cl). The acyl chloride group is inherently reactive, positioning the molecule as a derivative of a carboxylic acid.

The presence of the chlorine atom on the acyl group makes the carbonyl carbon highly susceptible to nucleophilic attack. Furthermore, the chlorinated structure of this compound enhances its reactivity in comparison to its non-chlorinated counterparts, making it a valuable reagent for selective acylation reactions. clockss.org This dual functionality allows it to introduce the 4-chloro-3-oxobutanoyl group into various molecules, facilitating the synthesis of complex chemical structures. clockss.org

Electrophilic Nature and Susceptibility to Nucleophilic Attack

The chemical behavior of this compound is characterized by the pronounced electrophilicity of the carbonyl carbon in the acyl chloride group. This electrophilic character is a consequence of the high electronegativity of both the oxygen and chlorine atoms bonded to the carbonyl carbon. These atoms exert a strong electron-withdrawing inductive effect, which polarizes the carbon-oxygen double bond and the carbon-chlorine single bond, creating a significant partial positive charge on the carbonyl carbon.

This electron deficiency makes the carbonyl carbon an attractive target for nucleophiles, which are electron-rich species. The general mechanism for reactions involving acyl chlorides is nucleophilic acyl substitution. masterorganicchemistry.comvanderbilt.edu This process involves an initial addition of the nucleophile to the carbonyl carbon, forming a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. vanderbilt.edulibretexts.org This high susceptibility to nucleophilic attack is the foundation of its utility as an acylating agent. clockss.org

Types of Chemical Transformations

Hydrolysis Reactions and Product Formation

In the presence of water, which can act as a nucleophile, this compound undergoes a rapid hydrolysis reaction. chemistrysteps.com This transformation is a classic example of nucleophilic acyl substitution. youtube.com The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. youtube.com

This initial attack leads to the formation of a tetrahedral intermediate. The intermediate then eliminates a chloride ion, and a subsequent deprotonation of the oxonium ion by another water molecule or the released chloride ion yields the final product. The product of this hydrolysis is 4-chloro-3-oxobutanoic acid (also known as 4-chloroacetoacetic acid) and hydrochloric acid. nih.govpharmaffiliates.comsielc.comsigmaaldrich.comanaxlab.com Due to its high reactivity, the compound must be protected from moisture to prevent inadvertent hydrolysis. chemistrysteps.com

Reaction Scheme: Hydrolysis

| Reactant | Nucleophile | Product | Byproduct |

|---|

Nucleophilic Substitution Reactions

Esterification with Alcohols

This compound readily reacts with alcohols in a process known as esterification to form the corresponding esters. google.com This reaction is another instance of nucleophilic acyl substitution and is typically vigorous, often occurring at room temperature. chemguide.co.uk The alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction proceeds through the addition-elimination mechanism, similar to hydrolysis, resulting in the formation of an ester and hydrogen chloride gas. chemistrysteps.comchemguide.co.uk

The versatility of this reaction allows for the synthesis of a variety of alkyl 4-chloro-3-oxobutanoates by selecting the appropriate alcohol. clockss.orgrsc.org For example, reaction with methanol yields methyl 4-chloro-3-oxobutanoate, while reaction with ethanol produces ethyl 4-chloro-3-oxobutanoate. google.com These reactions are valuable in synthetic chemistry for creating intermediates used in the production of more complex molecules. google.com

Table of Esterification Reactions

| Alcohol | Product Name | Product Formula |

|---|---|---|

| Methanol | Methyl 4-chloro-3-oxobutanoate | C₅H₇ClO₃ |

| Ethanol | Ethyl 4-chloro-3-oxobutanoate | C₆H₉ClO₃ |

| Propanol | Propyl 4-chloro-3-oxobutanoate | C₇H₁₁ClO₃ |

Condensation Reactions, including Claisen Condensation

This compound can participate in condensation reactions, which are crucial for forming carbon-carbon bonds. smolecule.com A key example is its role in reactions analogous to the Claisen condensation. The classic Claisen condensation involves the reaction between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orglibretexts.org

In a variation of this reaction, an enolate generated from a ketone or ester can react with an acyl chloride like this compound. In this "crossed" Claisen-type reaction, the enolate acts as the nucleophile, attacking the highly electrophilic acyl chloride. libretexts.org This is a highly efficient acylation method because the chloride ion is an excellent leaving group, driving the reaction to completion. The product is a β-dicarbonyl compound. wikipedia.org

The mechanism involves:

Formation of an enolate from an active methylene (B1212753) compound using a strong base.

Nucleophilic attack of the enolate on the carbonyl carbon of this compound.

Elimination of the chloride ion from the tetrahedral intermediate to yield the final β-dicarbonyl product. libretexts.orglibretexts.org

Friedel-Crafts Acylation Participation

This compound is an effective acylating agent in Friedel-Crafts acylation reactions. chemguide.co.uk This electrophilic aromatic substitution reaction introduces an acyl group onto an aromatic ring. sigmaaldrich.comorganic-chemistry.org The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org

The mechanism proceeds through the following steps:

The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, forming a complex. sigmaaldrich.com

This complex facilitates the formation of a highly reactive and resonance-stabilized acylium ion, which acts as the electrophile. sigmaaldrich.comlibretexts.org

The aromatic ring attacks the acylium ion, forming a sigma complex (arenium ion).

A proton is lost from the sigma complex, restoring the aromaticity of the ring and yielding the aryl ketone product. sigmaaldrich.com

A significant advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, which prevents polyacylation. chemguide.co.ukorganic-chemistry.org

Table 3: Friedel-Crafts Acylation using this compound

| Feature | Description |

| Reaction Type | Electrophilic Aromatic Substitution sigmaaldrich.com |

| Reactants | This compound, Aromatic Compound (e.g., Benzene), Lewis Acid Catalyst (e.g., AlCl₃) libretexts.org |

| Electrophile | Acylium ion [C(=O)-CH₂-C(=O)-CH₂Cl]⁺ sigmaaldrich.com |

| Product | Aryl ketone (e.g., 1-aryl-4-chloro-1,3-butanedione) |

| Key Feature | Results in monoacylated products due to deactivation of the aromatic ring organic-chemistry.org |

Reaction Mechanism Analysis

Nucleophilic Acyl Substitution Mechanisms

The reactions of this compound with nucleophiles like amines and thiols are classic examples of the nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This is a two-step process known as the addition-elimination mechanism. masterorganicchemistry.com

Addition Step: The nucleophile (Nu⁻ or Nu-H) attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.comyoutube.com

Elimination Step: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion (Cl⁻), being an excellent leaving group, is expelled. youtube.comyoutube.com

Influence of Reaction Conditions and Reagents

The outcome and efficiency of reactions involving this compound are highly dependent on the specific conditions and reagents employed.

Nucleophile Strength: The rate of nucleophilic acyl substitution is influenced by the nucleophilicity of the attacking reagent. Stronger nucleophiles, such as thiolates, react more rapidly than neutral nucleophiles like thiols or amines. masterorganicchemistry.com

Base: In reactions like amidation, the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) is crucial. fishersci.co.ukcommonorganicchemistry.com It serves to neutralize the acidic byproduct (HCl), preventing the protonation of the amine reactant and driving the reaction to completion. fishersci.co.uk

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), or ethyl acetate (B1210297) are commonly used for these reactions. fishersci.co.ukcommonorganicchemistry.com They dissolve the reactants without interfering with the reaction mechanism.

Catalyst: For Friedel-Crafts acylation, a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃) is required. The catalyst is essential for generating the highly electrophilic acylium ion needed to attack the aromatic ring. sigmaaldrich.comorganic-chemistry.org

Temperature: While many nucleophilic acyl substitutions with reactive acyl chlorides can occur at room temperature or below, some reactions, like certain Friedel-Crafts acylations, may require heating to proceed at a reasonable rate. chemguide.co.uk

Advanced Mechanistic Considerations

Electron Transfer Properties and Potential as an Electron Acceptor

Recent scientific investigations have highlighted the potential of this compound as an electron acceptor in various chemical reactions. smolecule.com The inherent reactivity of this compound as an electron acceptor makes it a valuable subject for studying electron transfer processes, which are fundamental to fields such as photocatalysis and organic electronics. smolecule.com

The electron-accepting capability of this compound is largely attributed to its molecular structure. The presence of two electrophilic centers, the acyl chloride and the α-chloro ketone, creates electron-deficient sites that can readily accept electrons. The strong electron-withdrawing nature of the chlorine atoms and the carbonyl groups enhances the compound's ability to act as an electron acceptor. This high reactivity suggests its suitability for applications in the development of novel materials with specific electronic properties. smolecule.com

Further research into the specific electron transfer mechanisms and the quantification of its electron affinity will provide a more comprehensive understanding of its role as an electron acceptor in various chemical systems.

Interactions with Biological Macromolecules and Covalent Bond Formation

Studies concerning this compound have significantly focused on its reactivity with biological macromolecules, particularly proteins. smolecule.com The compound's capacity to form covalent bonds with amino acid residues within proteins is a key area of interest, with implications for the design of targeted therapeutic agents and enzyme inhibitors. smolecule.com

The bifunctional nature of this compound, possessing two reactive sites, allows it to act as a cross-linking agent or to form stable covalent adducts with nucleophilic amino acid side chains. The primary targets for covalent modification are typically amino acids with nucleophilic functional groups, such as the thiol group of cysteine, the amino group of lysine, the imidazole ring of histidine, and the hydroxyl group of serine.

The mechanism of covalent bond formation involves a nucleophilic attack from the amino acid side chain on one of the electrophilic carbons of this compound. The highly reactive acyl chloride is often the initial site of reaction, leading to the formation of an amide bond and the release of hydrochloric acid. The remaining α-chloro ketone moiety can then undergo a second nucleophilic substitution with another nearby amino acid residue, resulting in a cross-link, or it can remain as a modified residue.

This ability to form stable, irreversible covalent bonds is a critical feature being explored for various biotechnological and pharmaceutical applications. For instance, the targeted modification of specific proteins can be utilized to irreversibly inhibit enzyme activity or to attach imaging agents or drug molecules to a protein of interest. The proximity-enhanced reactivity, where the initial non-covalent binding of a molecule containing the this compound moiety to a protein target accelerates the subsequent covalent bond formation, is a strategy employed in the development of highly specific and potent inhibitors.

Applications of 4 Chloro 3 Oxobutyryl Chloride in Complex Molecule Synthesis

Construction of Heterocyclic Compounds

The presence of two distinct reactive sites—the electrophilic acyl chloride and the α-chloro ketone—makes 4-chloro-3-oxobutyryl chloride and its esters powerful reagents for synthesizing a variety of heterocyclic rings. These reactions often proceed by reacting the bifunctional chloro-keto-acyl compound with a dinucleophile, leading to cyclization.

A prominent example is the Hantzsch thiazole synthesis, where the reaction of an α-haloketone with a thioamide-containing compound produces a thiazole ring. As detailed in the synthesis of cephalosporin intermediates (Section 4.1.5), the reaction between ethyl 4-chloroacetoacetate and thiourea is a robust method for creating 2-aminothiazole derivatives. google.com

Furthermore, the 1,3-dicarbonyl nature of the 4-chloro-3-oxobutyryl moiety makes it a suitable precursor for the synthesis of pyrazoles through the Knorr pyrazole synthesis. This reaction involves the condensation of a β-dicarbonyl compound with hydrazine or its derivatives. The reaction of this compound or its esters with hydrazine would be expected to yield a substituted pyrazole, a common scaffold in medicinal chemistry. journalagent.com

| Heterocyclic System | Reaction Partner | Key Reaction Type |

| 2-Aminothiazole | Thiourea | Hantzsch Thiazole Synthesis google.com |

| Pyrazole | Hydrazine or substituted hydrazines | Knorr Pyrazole Synthesis journalagent.com |

Derivatization in Polymer Chemistry for Property Modification

The unique bifunctional nature of this compound makes it a candidate for the chemical modification of polymers, aiming to alter their physical and chemical properties. The high reactivity of the acyl chloride group allows for its covalent attachment to polymer backbones that contain nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. This process, known as polymer grafting or derivatization, can be used to enhance properties like solubility, reactivity, or adhesion. smolecule.com

Once grafted onto a polymer, the pendant 4-chloro-3-oxobutanoyl group introduces a reactive ketone and a chlorine atom. These functionalities can serve as sites for further chemical reactions, allowing for the cross-linking of polymer chains or the attachment of other molecules with specific functions, such as bioactive agents or chromophores. While the compound is noted for its potential in creating specialty coatings, adhesives, and other functional materials, specific research detailing the modification of particular polymers and the resulting property enhancements is an area of ongoing exploration. smolecule.com

The potential derivatization reactions can be summarized as follows:

| Polymer Functional Group | Reaction with this compound | Resulting Modification | Potential Property Change |

| Hydroxyl (-OH) | Esterification | Grafted ester linkage | Increased hydrophobicity, new reactive sites |

| Amine (-NH2) | Amidation | Grafted amide linkage | Altered solubility, new reactive sites |

Synthesis of Specialized Organic Compounds

This compound is a key intermediate in the synthesis of various specialized organic molecules, including important pharmaceutical precursors and heterocyclic compounds. smolecule.com

The compound is instrumental in the preparation of dioxohexanoate esters, which are valuable intermediates in the synthesis of pharmaceuticals. A notable example is the synthesis of tert-butyl 6-chloro-3,5-dioxohexanoate, a precursor for the chiral side chain of Rosuvastatin. researchgate.netnih.gov

The synthesis involves the reaction of this compound with a suitable acetoacetate derivative, such as tert-butyl acetoacetate, in the presence of a base. The reaction proceeds via an acylation mechanism where the enolate of the acetoacetate attacks the electrophilic carbonyl carbon of the acyl chloride. This forms the carbon-carbon bond necessary to construct the dioxohexanoate backbone.

A summary of the reactants for this preparation is presented below:

| Starting Material 1 | Starting Material 2 | Product |

| This compound | tert-Butyl acetoacetate | tert-Butyl 6-chloro-3,5-dioxohexanoate |

In biological systems, reactive electrophilic compounds are often detoxified via the mercapturic acid pathway. This involves conjugation with glutathione, followed by enzymatic degradation to an N-acetyl-L-cysteine (mercapturic acid) conjugate, which is then excreted. Due to its high electrophilicity, this compound is expected to react readily with N-acetyl-L-cysteine.

The reaction involves the nucleophilic thiol group (-SH) of N-acetyl-L-cysteine attacking one of the electrophilic carbons of this compound. This typically results in the displacement of a chloride ion, forming a stable thioether bond and yielding the corresponding mercapturic acid derivative. The formation of such derivatives is significant for studying the metabolism and potential toxicity of related compounds.

The theoretical reaction to form a mercapturic acid derivative is detailed below:

| Electrophile | Nucleophile | Expected Product |

| This compound | N-Acetyl-L-cysteine | N-Acetyl-S-(4-chloro-1-(chlorocarbonyl)-3-oxobutyl)-L-cysteine |

Coumarins are a significant class of heterocyclic compounds with widespread applications, including pharmaceuticals and fragrances. derpharmachemica.com The Pechmann condensation is a classic and widely used method for synthesizing coumarins, which involves the reaction of a phenol with a β-ketoester or β-carboxylic acid under acidic conditions. derpharmachemica.comwikipedia.orgresearchgate.net

This compound, as a highly reactive β-keto acyl chloride, can be employed in a Pechmann-type reaction to produce coumarin derivatives. The reaction with a phenol proceeds via an initial O-acylation (esterification) of the phenolic hydroxyl group, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) onto the activated aromatic ring. The final step is a dehydration to form the characteristic coumarin lactone ring. The use of the more reactive 4-chloro-substituted precursor can lead to higher yields compared to standard β-ketoesters. researchgate.net

The general scheme for this synthesis is outlined in the following table:

| Reactant 1 | Reactant 2 | Catalyst | Product Class |

| Phenol (or substituted phenol) | This compound | Acid Catalyst (e.g., AlCl3, H2SO4) | 4-(chloromethyl)coumarin derivatives |

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the structural integrity of 4-Chloro-3-oxobutyryl chloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information, leading to an unambiguous characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the two methylene (B1212753) (CH₂) groups present in the structure. The chemical shifts of these protons are influenced by the electronegativity of the adjacent functional groups, namely the acyl chloride and the ketone with an alpha-chlorine substituent.

While specific chemical shift values can vary slightly depending on the solvent used, the expected ¹H NMR spectrum would show two distinct signals. The methylene protons adjacent to the acyl chloride group are expected to appear at a different chemical shift compared to the methylene protons adjacent to the ketone. The integration of these signals would confirm the presence of two protons in each methylene group.

| Proton Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity |

| -CH₂-C(O)Cl | Varies | Triplet |

| Cl-CH₂-C(O)- | Varies | Triplet |

This table presents expected values. Actual experimental data may vary based on solvent and instrument conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their chemical environment.

The spectrum is expected to show four distinct signals corresponding to the carbonyl carbon of the acyl chloride, the carbonyl carbon of the ketone, the methylene carbon adjacent to the acyl chloride, and the methylene carbon bearing the chlorine atom.

| Carbon Assignment | Expected Chemical Shift (δ) in ppm |

| C =O (Acyl Chloride) | ~170 |

| C =O (Ketone) | ~200 |

| -C H₂-C(O)Cl | ~45-55 |

| Cl-C H₂-C(O)- | ~45-55 |

This table presents expected values. Actual experimental data may vary based on solvent and instrument conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can be used to deduce its elemental composition and structure through fragmentation analysis. For this compound, MS is instrumental in confirming its molecular formula of C₄H₄Cl₂O₂. epa.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the mass of a molecule, allowing for the confident determination of its elemental composition. The monoisotopic mass of this compound is approximately 153.95883 unified atomic mass units. epa.govnih.gov HRMS can distinguish this mass from other compounds with the same nominal mass but different elemental formulas, providing a high degree of certainty in identification. The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, further confirming the compound's identity.

| Ion | Adduct | Predicted m/z |

| [M+H]⁺ | Protonated Molecule | 154.96611 |

| [M+Na]⁺ | Sodium Adduct | 176.94805 |

Data sourced from predicted values. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. resolvemass.ca This technique is particularly valuable for impurity profiling, which is the identification and quantification of minor components in a sample. resolvemass.canih.gov

In the context of this compound, LC-MS can be employed to separate the target compound from any starting materials, by-products, or degradation products. chimia.ch The LC system separates the components of the mixture, and the MS detector then provides mass information for each separated component, enabling their identification. resolvemass.ca This is crucial for quality control and ensuring the purity of the compound for its intended applications. For instance, LC-MS can be used to detect and characterize impurities in the synthesis of pharmaceuticals where this compound is used as an intermediate. google.com The high sensitivity of LC-MS allows for the detection of trace-level impurities. resolvemass.ca

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule like this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrations of chemical bonds can be observed. The structure of this compound contains several key functional groups: a ketone carbonyl (C=O), an acyl chloride (C(=O)Cl), and a carbon-chlorine bond (C-Cl).

The IR spectrum of this compound is expected to show strong absorption bands corresponding to these groups. The carbonyl groups (both ketone and acyl chloride) typically exhibit intense stretching vibrations in the region of 1650-1800 cm⁻¹. core.ac.uk Specifically, the acyl chloride C=O stretch is anticipated at a higher frequency, often around 1800 cm⁻¹, while the ketone C=O stretch appears at a slightly lower frequency. The presence of the chlorine atom adjacent to the ketone can influence the exact position of this peak.

Furthermore, the C-Cl single bond will produce a stretching vibration in the fingerprint region of the spectrum, generally between 550 and 850 cm⁻¹. libretexts.org The C-H bonds of the methylene group (-CH2-) will also show characteristic stretching and bending vibrations. libretexts.org

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride | C=O Stretch | ~1800 | Strong |

| Ketone | C=O Stretch | ~1720 | Strong |

| Alkyl Halide | C-Cl Stretch | 850 - 550 | Medium to Strong |

| Methylene Group | C-H Stretch | 3000 - 2850 | Medium |

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for separating this compound from reactants, byproducts, and impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of this compound, offering high resolution and sensitivity.

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for analyzing this compound. sielc.comsielc.com Method development involves optimizing the stationary phase, mobile phase composition, and detection parameters to achieve efficient separation.

A typical method utilizes a C18 column, such as a Newcrom R1, which has low silanol (B1196071) activity. sielc.comsielc.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution containing an acid, such as phosphoric acid, to control the pH and improve peak shape. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, volatile acids like formic acid are used in place of phosphoric acid. sielc.comsielc.com The gradient can be adjusted to ensure adequate resolution from any impurities. chromatographyonline.com

Table 2: Example of RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (C18) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV Absorbance |

This table is based on a method developed for the analysis of the specified compound. sielc.comsielc.com

The developed HPLC methods are scalable and serve dual purposes. For analytical purposes, they are used to assess the purity of synthesized batches of this compound by separating it from any starting materials or byproducts. The area of the chromatographic peak corresponding to the compound is proportional to its concentration, allowing for quantitative purity determination.

For preparative purposes, the same liquid chromatography method can be scaled up. sielc.comsielc.com By using a larger column and injecting larger sample volumes, significant quantities of the compound can be purified and isolated from complex mixtures. sielc.com This is crucial for obtaining high-purity material required for subsequent synthetic steps or research applications. sielc.comsielc.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of reactions involving this compound and for preliminary purity checks. A TLC plate, typically coated with silica (B1680970) gel (the stationary phase), is spotted with the sample. libretexts.org The plate is then placed in a chamber containing a suitable solvent system (the mobile phase). libretexts.org

As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. umich.edu For a compound like this compound, a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, would likely be effective. After development, the spots can be visualized, often using a UV lamp if the compound is UV-active. libretexts.org The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated to help identify the compound. umich.edu

Gas Chromatography (GC) for Content Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds. While specific validated methods for this compound are not widely published, methods for structurally similar compounds like 4-chlorobutyryl chloride demonstrate the applicability of GC for purity and impurity determination. wjpps.com

A GC method for an acyl chloride would typically involve a capillary column with a non-polar or mid-polar stationary phase, such as a DB-5 column, which is a common choice for general-purpose analyses. wjpps.com The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. Separation occurs based on the compounds' boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. Such a method can be validated to be precise, accurate, and linear for determining purity and identifying trace impurities. wjpps.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| 4-chlorobutyryl chloride |

| Ethyl acetate |

| Hexane |

| Helium |

Column Chromatography for Purification

Column chromatography is a fundamental purification technique in organic synthesis, frequently employed to isolate this compound from reaction mixtures. The process involves a stationary phase, typically silica gel, and a mobile phase, which is a solvent system that elutes the components of the mixture at different rates based on their polarity.

The purification of products derived from this compound has been successfully achieved using column chromatography with silica gel as the stationary phase and a 4:1 by volume mixture of cyclohexane (B81311) and ethyl acetate as the eluent. google.com.pg In broader synthetic applications, similar purifications are routinely performed using flash column chromatography. rsc.orgsemanticscholar.org The choice of eluent is critical for effective separation, with common systems including mixtures of ethyl acetate and hexanes or pentane. rsc.orgsemanticscholar.org For instance, purification of analogous compounds has been reported with solvent systems like 8% ethyl acetate in hexanes and varying gradients of ethyl acetate/hexane from 2% to 30%. rsc.org

High-Performance Liquid Chromatography (HPLC), a modern variant of column chromatography, is also utilized for the analysis of this compound. sielc.com A reverse-phase (RP) HPLC method can be used with a specialized Newcrom R1 column, which has low silanol activity. sielc.com The mobile phase for this analysis typically consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications compatible with mass spectrometry (MS), formic acid is used instead of phosphoric acid. sielc.com Importantly, this liquid chromatography method is scalable and can be adapted for preparative separation to isolate the compound and its impurities. sielc.com

Below is an interactive data table summarizing typical conditions for chromatographic purification.

| Parameter | Description | Example(s) | Source(s) |

| Technique | Method of separation | Column Chromatography, Flash Chromatography, HPLC | google.com.pgrsc.orgsielc.com |

| Stationary Phase | The solid adsorbent | Silica Gel, Newcrom R1 (reverse-phase) | google.com.pgrsc.orgsielc.com |

| Mobile Phase (Eluent) | The solvent that moves the analyte | Cyclohexane/Ethyl Acetate (4:1), Ethyl Acetate/Hexanes, Acetonitrile/Water/Acid | google.com.pgrsc.orgsielc.com |

| Purpose | The goal of the chromatography | Purification, Isolation of impurities, Analysis | google.com.pgsielc.com |

Computational Chemistry and Theoretical Characterization

Computational chemistry provides profound insights into the structural and electronic properties of molecules like this compound, complementing experimental data.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is widely applied in chemistry for its favorable balance between computational cost and accuracy. arxiv.org One of the primary applications of DFT is geometry optimization, where the algorithm seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For a molecule like this compound, DFT calculations would determine its equilibrium geometry by calculating key structural parameters. These parameters include the precise bond lengths between constituent atoms (e.g., C-C, C=O, C-Cl) and the bond angles that define the molecule's shape. mdpi.com The process involves iteratively solving the Kohn-Sham equations to minimize the system's energy, yielding a final, optimized structure. While specific DFT geometry optimization studies published exclusively for this compound are not detailed in the provided results, this methodology is standard for characterizing such molecules. arxiv.orgresearchgate.net

Quantum Chemical Descriptors and Their Interpretation

Quantum chemical descriptors are numerical values derived from the theoretical calculations that describe the electronic and physicochemical properties of a molecule. These descriptors are crucial for interpreting a molecule's reactivity, stability, and potential interactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular electrostatic potential (MEP), and dipole moments. mdpi.comresearchgate.net

For this compound, several identifiers and computationally predicted properties are available. nih.gov These descriptors help in the systematic identification and characterization of the molecule. For example, the predicted collision cross section (CCS) provides information about the molecule's shape in the gas phase. uni.lu

An interactive data table of key computational and structural identifiers is provided below.

| Descriptor Type | Descriptor | Value | Source(s) |

| Systematic Name | IUPAC Name | 4-chloro-3-oxobutanoyl chloride | nih.gov |

| Structural Identifier | SMILES | C(C(=O)CCl)C(=O)Cl | nih.gov |

| Structural Identifier | InChIKey | WSHVQVCBPLNREW-UHFFFAOYSA-N | nih.gov |

| Predicted Property | XLogP3-AA | 1.2 | nih.gov |

| Predicted Property | Collision Cross Section ([M+H]+) | 122.8 Ų | uni.lu |

| Predicted Property | Collision Cross Section ([M+Na]+) | 132.1 Ų | uni.lu |

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Routes

The synthesis of 4-Chloro-3-oxobutyryl chloride is evolving, with a strong emphasis on improving efficiency, safety, and environmental impact.

Recent research has been directed towards developing more environmentally benign methods for the synthesis of this compound and related compounds. A notable advancement is the move from traditional batch processes to continuous flow methodologies. These systems offer better control over reaction parameters, minimize waste, and enhance safety, particularly for exothermic reactions like the chlorination of diketene (B1670635).

The exploration of greener reagents is another key area. Research has investigated the use of bis(trichloromethyl) carbonate as a chlorinating agent in the presence of an organic amine catalyst, offering an alternative to more hazardous reagents. While some methods using organic solvents can achieve high yields, they may introduce other environmental concerns related to solvent toxicity and disposal.

Catalysis plays a pivotal role in optimizing the synthesis of this compound, aiming for higher selectivity and yield. Various catalytic systems have been explored to facilitate the key chlorination and acylation reactions.

One common industrial method involves the reaction of diketene with chlorine, a process that benefits significantly from advanced reactor design and catalysis to control the exothermic reaction and prevent the formation of undesired by-products. The use of specific catalysts in these processes is crucial for achieving high selectivity.

Research has also demonstrated the effectiveness of different types of catalysts in related syntheses. For example, the synthesis of related chlorobutyryl chlorides has been achieved using zinc chloride as a catalyst. Other approaches have employed amine and phase-transfer catalysts in conjunction with alternative chlorinating agents to achieve yields exceeding 90%. Nickel-catalyzed reductive coupling reactions represent another frontier, offering novel pathways for constructing complex molecules from acid chloride precursors. acs.org

Table 1: Comparison of Catalytic Approaches in Related Syntheses

| Catalyst System | Reagents | Key Advantage |

|---|---|---|

| Zinc Chloride | γ-Butyrolactone, Thionyl chloride | Established industrial process |

| Amine & Phase-Transfer Catalysts | γ-Butyrolactone, Bis(trichloromethyl) carbonate | High yield (>90%), mild conditions |

| Nickel(II) chloride / Chiral Ligand | Acid chlorides, Alkyl halides | Enables enantioselective cross-coupling acs.org |

Exploration of New Reaction Pathways and Reactivity Patterns

The unique structure of this compound, featuring two reactive electrophilic centers, makes it a valuable substrate for exploring novel chemical transformations.

A significant area of advanced research involves the use of this compound derivatives in stereoselective reactions to produce chiral molecules, which are crucial intermediates in the pharmaceutical industry. mdpi.com

A prime example is the asymmetric reduction of its corresponding ester, ethyl 4-chloro-3-oxobutanoate (COBE). mdpi.com Biocatalytic methods using recombinant E. coli cells containing specific reductases have achieved high yields and excellent enantioselectivity, producing optically active (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE). mdpi.com This enzymatic reduction demonstrates a powerful method for creating chiral building blocks under mild conditions. mdpi.com

Furthermore, transition-metal catalysis has been applied to achieve stereoconvergent synthesis. Nickel-catalyzed reductive cross-coupling reactions using chiral ligands have been developed to synthesize enantioenriched ketones from racemic alkyl halides and acid chlorides, a strategy that could be conceptually extended to derivatives of this compound. acs.org The development of chiral auxiliaries also presents a pathway for stereoselective carbon-carbon bond formation. acs.org

Table 2: Examples of Stereoselective Reactions with Related Substrates

| Reaction Type | Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Bioreduction | Ethyl 4-chloro-3-oxobutanoate (COBE) | Recombinant E. coli CgCR | (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE) mdpi.com | >99% |

| Reductive Acyl Cross-Coupling | 3-(4-methoxyphenyl)propionyl chloride, (1-chloroethyl)benzene | NiCl₂(dme) / (R,R)-diphenyl-BOX | Enantioenriched ketone acs.org | 92% acs.org |

| Asymmetric Allylic Alkylation | Allylic esters | Palladium complexes with chiral ligands | Chiral diazaheterocycles caltech.edu | High |

Uncatalyzed and Mild Reaction Conditions

While catalysis is often essential, research also focuses on developing reactions that proceed under mild or even uncatalyzed conditions, which can simplify procedures and reduce costs. The inherent reactivity of the acyl chloride group in this compound allows it to undergo nucleophilic acyl substitution with various nucleophiles, such as alcohols and amines, under mild conditions to form esters and amides, respectively. smolecule.com These reactions often proceed with high yields and are attractive for industrial applications. smolecule.com

Investigations into tandem reactions, such as aldol-Tishchenko reactions of lithium enolates, demonstrate pathways to complex diol and triol structures under specific, controlled conditions. acs.org Similarly, the ring-opening of N-acylaziridines with acid chlorides, including related chloro-acid chlorides, can proceed at room temperature. bioorg.org In this reaction, the acid chloride acts as both an activator for the aziridine (B145994) ring and the source of the nucleophile (chloride ion) for the ring opening. bioorg.org

The development of reactions that occur at low temperatures is another key objective. For example, some Ni-catalyzed cross-coupling reactions are effective at low temperatures, which helps to prevent racemization of newly formed stereocenters. acs.org

Interdisciplinary Research Applications

The reactivity of this compound makes it a valuable tool in interdisciplinary research, bridging organic synthesis with materials science and biochemistry.

In polymer chemistry , this compound can be used as a monomer or comonomer in polymerization reactions. smolecule.com The incorporation of the chlorinated ketone functionality into a polymer backbone can lead to materials with unique properties, such as enhanced reactivity or specific solubility characteristics. smolecule.com These functional polymers have potential applications in the development of specialty coatings, advanced adhesives, and other functional materials. smolecule.com

In the realm of materials science and electronics , there is emerging research into the electron transfer properties of this compound. smolecule.com Its potential to act as an electron acceptor suggests it could be used in studies related to photocatalysis and organic electronics, potentially leading to the development of novel materials with tailored electronic properties. smolecule.com

In biochemistry and medicinal chemistry , the compound serves as a versatile precursor for bioactive molecules. Its ability to acylate nucleophilic sites on biomolecules, such as amino acids in proteins, is being explored. This reactivity can be harnessed to study enzyme mechanisms by modifying substrates or to develop targeted enzyme inhibitors. The synthesis of various heterocyclic compounds, which are common scaffolds in drug discovery, often utilizes precursors derived from this compound. smolecule.com

Advanced Materials Science

The dual reactivity of this compound makes it a significant building block in polymer chemistry for the development of advanced functional materials. smolecule.com It can be used as a monomer or comonomer in polymerization reactions to create polymers with unique properties derived from the pendant chlorinated ketone functionality. smolecule.com These reactive sites along the polymer backbone are available for subsequent chemical modifications, allowing for the synthesis of a diverse library of functional polymers from a single precursor.

The resulting polymeric materials have potential applications as specialty coatings, adhesives, and other functional materials where specific chemical reactivity or physical properties are required. smolecule.com For instance, the ability to modify the polymer after its formation allows for the introduction of various functionalities, which can be used to tune properties like solubility and reactivity for specific applications. smolecule.com Research in this area focuses on leveraging the compound's structure to build complex polymers with desirable and tailor-made characteristics.

Chemical Biology and Probe Development

In the field of chemical biology, the reactivity of this compound is harnessed to study biological systems. Its primary role is as a potent acylating agent capable of covalently modifying nucleophilic residues, such as specific amino acids in proteins. This ability to form stable covalent bonds is the foundation for its use in designing enzyme inhibitors and chemical probes. smolecule.com

The compound's structure is particularly relevant to the development of activity-based probes (ABPs). ABPs are small molecules that typically feature a reactive group (a "warhead"), a linker, and a reporter tag. They function by covalently labeling the active site of a specific class of enzymes, allowing for the profiling of their activity in complex biological samples. nih.gov The chloromethyl ketone functionality, which can be formed from this compound upon reaction, is a known warhead for targeting certain proteases. nih.gov Interaction studies confirm that the compound's ability to form covalent bonds with macromolecules like proteins is a key area of investigation, with potential applications in the development of targeted enzyme inhibitors. smolecule.com Research has demonstrated that derivatives synthesized from this compound exhibit significant enzyme inhibition properties, suggesting therapeutic potential.

Computational Modeling and Prediction

Computational chemistry provides powerful tools for understanding and predicting the behavior of reactive molecules like this compound, offering insights that can guide experimental work.

Reaction Mechanism Simulations

Computational modeling, particularly through methods like Density Functional Theory (DFT), is crucial for elucidating the complex reaction mechanisms involving this compound and its synthesis. For its industrial synthesis via the chlorination of diketene, computational studies can model the transition states to understand how factors like solvent polarity influence the reaction pathway and the formation of the desired product over isomers. acs.org DFT calculations can predict reaction energy barriers and the stability of intermediates, providing a molecular-level understanding of regioselectivity.

Furthermore, for the reactions where this compound is used, such as in the synthesis of heterocyclic compounds, simulations can rationalize its enhanced reactivity. smolecule.com Computational Fluid Dynamics (CFD) is another powerful tool used to simulate the physical environment of the reaction, especially on an industrial scale. youtube.commdpi.comnih.gov By modeling fluid dynamics within a reactor, CFD can optimize heat and mass transfer, which is critical for controlling the highly exothermic chlorination of diketene. youtube.comresearchgate.net

Structure-Reactivity Relationship Studies

The unique reactivity of this compound stems directly from its molecular structure, a subject well-suited for computational investigation. The presence of both an acyl chloride and a γ-chloro substituent creates a molecule with multiple electrophilic sites. smolecule.com Structure-reactivity studies highlight that the electron-withdrawing chloro group at the γ-position significantly increases the electrophilicity of the β-keto system, facilitating nucleophilic attack.

DFT calculations have been used to quantify this effect in analogous compounds. For example, studies on related β-keto esters show that the presence of the chloro substituent lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) compared to non-chlorinated versions, which rationalizes its enhanced reactivity in nucleophilic substitution reactions. This distinct reactivity profile, conferred by its specific chlorinated structure, sets it apart from simpler, non-chlorinated analogs and makes it a uniquely versatile reagent in organic synthesis. smolecule.com

Challenges and Opportunities in Scale-Up and Industrial Implementation

Translating the synthesis of this compound from the laboratory to an industrial scale presents specific challenges, primarily related to reaction control and efficiency. However, modern engineering solutions offer significant opportunities for process optimization.

Process Intensification and Reactor Design Innovations

The primary industrial route to this compound is the continuous reaction of diketene with gaseous chlorine. nih.gov This reaction is highly exothermic and requires careful temperature control to minimize the formation of undesired side products, such as regioisomers or over-chlorinated compounds. nih.gov A key challenge is managing the heat generated to maintain high selectivity and yield. nih.gov